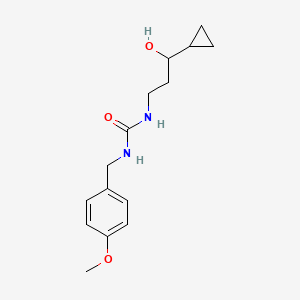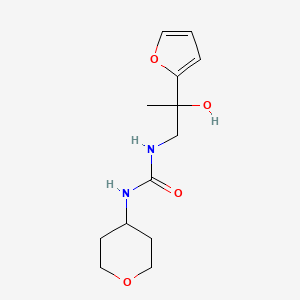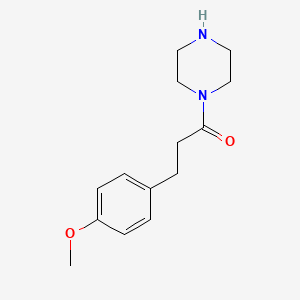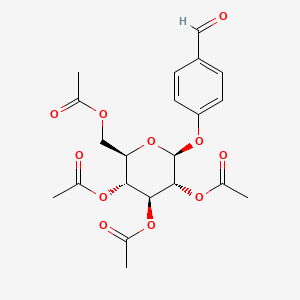
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea, also known as CP-31398, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. CP-31398 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Deuterium-labeled Derivatives for LC–MS Analysis : A study focused on the synthesis of a deuterium-labeled variant of a closely related compound, highlighting its application in drug absorption, distribution, and other pharmacokinetic studies. The chemical and isotope purity of the synthesized compound was over 99% and 98%, respectively, indicating its potential utility as an internal standard in LC–MS analysis (Liang et al., 2020).
Isolation from Natural Sources : Research identified urea derivatives isolated from the roots of Pentadiplandra brazzeana, elucidating their structures through spectroscopic techniques. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea was reported as a new compound, demonstrating the diversity of urea derivatives in nature and their potential biological activities (Tsopmo et al., 1999).
Development of New Cyclic Dipeptidyl Ureas : A study described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas. These compounds were obtained through Ugi reactions followed by treatment with sodium ethoxide, showcasing a novel approach to pseudopeptidic ureas that could have applications in medicinal chemistry (Sañudo et al., 2006).
Potential Applications
Non-linear Optical Applications : Theoretical investigations on a similar molecule revealed significant non-linear optical properties, suggesting the potential for applications in optical technologies. The calculated first hyperpolarizability of the studied compound was significantly higher than that of urea, indicating its suitability for non-linear optical applications (Al-Abdullah et al., 2014).
Antifolate Activity in Medical Research : Another study synthesized derivatives with varying N10 substituents, including a cyclopropylmethyl group, to test as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. This research hints at the therapeutic potential of urea derivatives in cancer treatment (Jones et al., 1985).
Protecting Group in Peptide Synthesis : The 4-methoxybenzyloxymethyl (MBom) group was evaluated for sulfhydryl protection of cysteine in peptide synthesis, showing significant suppression of racemization compared to other groups. This highlights the importance of urea derivatives in the synthesis of peptides with high purity and structural integrity (Hibino & Nishiuchi, 2012).
Propriétés
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-13-6-2-11(3-7-13)10-17-15(19)16-9-8-14(18)12-4-5-12/h2-3,6-7,12,14,18H,4-5,8-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYRRQHAUYYLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2878745.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)

![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)
![3-Methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2878759.png)


![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)